molecular formula C18H15NO2 B5483015 1-[4-(2-propyn-1-yloxy)benzoyl]indoline

1-[4-(2-propyn-1-yloxy)benzoyl]indoline

Cat. No. B5483015
M. Wt: 277.3 g/mol
InChI Key: ORKIKAWXKRQNRS-UHFFFAOYSA-N
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Description

The compound is a derivative of indoline, which is a heterocyclic chemical compound. It has a benzoyl group attached at the 1-position of the indoline ring, and a 4-(2-propyn-1-yloxy)benzoyl group attached to it .


Molecular Structure Analysis

The molecular structure would be based on the indoline backbone, with the benzoyl group and the 4-(2-propyn-1-yloxy)benzoyl group attached. The exact structure would depend on the specific positions of these attachments .


Chemical Reactions Analysis

As for the chemical reactions, it would depend on the exact structure and the conditions. Indolines can participate in a variety of reactions, and the benzoyl group could potentially be involved in acylation or related reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and functional groups would all play a role .

properties

IUPAC Name

2,3-dihydroindol-1-yl-(4-prop-2-ynoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c1-2-13-21-16-9-7-15(8-10-16)18(20)19-12-11-14-5-3-4-6-17(14)19/h1,3-10H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORKIKAWXKRQNRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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